n-cis-Feruloyltyramine

Vue d'ensemble

Description

N-cis-Feruloyltyramine is a naturally occurring compound found in various plants, particularly in grains and members of the Anacardiaceae family . It is a phenolic amide with a structure that includes a ferulic acid moiety linked to tyramine. This compound is known for its white crystalline solid form and has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-cis-Feruloyltyramine can be synthesized through the extraction of natural products from plants, followed by purification and crystallization . The typical synthetic route involves the following steps:

Extraction: The compound is extracted from plant sources using solvents such as methanol or ethanol.

Purification: The extract is then purified using techniques like column chromatography.

Crystallization: The purified compound is crystallized to obtain this compound in its solid form.

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows similar extraction and purification processes as those used in laboratory settings. The scalability of these methods depends on the availability of plant sources and the efficiency of the extraction and purification techniques.

Analyse Des Réactions Chimiques

Isomerization Reactions

The cis configuration of NCFT’s propenoic acid side chain distinguishes it from its trans isomer (N-trans-feruloyltyramine, NTFT). Experimental studies suggest:

-

Photoisomerization : UV exposure induces cis↔trans interconversion, though equilibrium favors the cis form in plant tissues ( ).

-

Thermal Stability : NCFT retains its configuration under physiological temperatures but may isomerize at >80°C in vitro ( ).

Hydrolytic Reactivity

The amide bond in NCFT is resistant to non-enzymatic hydrolysis under neutral conditions but susceptible to enzymatic cleavage:

-

Fungal amidases : Isolated from Aspergillus spp. hydrolyze NCFT to tyramine and cis-ferulic acid at pH 7.4, 37°C ( ).

-

Acid/Base Hydrolysis : Requires prolonged exposure to 6M HCl or NaOH at 100°C for complete breakdown ( ).

Hydrolysis Products

| Condition | Products | Yield (%) |

|---|---|---|

| 6M HCl, 100°C, 12h | Tyramine + cis-ferulic acid | 98 |

| 2M NaOH, 100°C, 8h | Tyramine + cis-ferulic acid salts | 95 |

| Fungal amidase, 24h | Tyramine + cis-ferulic acid | 82 |

Oxidative Modifications

NCFT undergoes oxidation at its phenolic and methoxy groups:

-

Peroxidase-Catalyzed Oxidation : Forms quinone intermediates, which polymerize into lignin-like structures in plant cell walls ( ).

-

Free Radical Scavenging : The 4-hydroxy-3-methoxyphenyl moiety donates hydrogen atoms to neutralize DPPH and ABTS radicals (IC₅₀ = 18.7 μM in DPPH assay) ( ).

Synthetic Approaches

While NCFT is primarily biosynthesized, in vitro methods include:

-

Microwave-Assisted Synthesis : Reaction of cis-feruloyl chloride with tyramine in DMF at 120°C for 15 minutes (yield: 74%) ( ).

-

Coupling Reagents : DCC/DMAP-mediated condensation of cis-ferulic acid and tyramine in THF (yield: 68%) ( ).

Optimized Reaction Conditions

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Microwave irradiation | cis-Feruloyl chloride, tyramine | 74 | 99 |

| DCC/DMAP | DCC, DMAP, THF, 24h | 68 | 97 |

Metabolic Stability

In mammalian systems, NCFT shows moderate stability:

Applications De Recherche Scientifique

Pharmacological Properties

n-cis-Feruloyltyramine exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit the expression of inflammatory factors such as IL-6 and TNF-α. In vitro experiments demonstrated its ability to downregulate inflammatory pathways, suggesting its potential use in treating inflammatory conditions like rheumatoid arthritis and acute pneumonia .

- Antioxidant Activity : This compound has been noted for its antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. The ability to scavenge free radicals enhances its therapeutic potential in conditions linked to oxidative damage .

- Neuroprotective Effects : this compound has shown promise in crossing the blood-brain barrier, indicating potential neuroprotective applications. Its interactions with proteins involved in neurological pathways suggest a role in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Study on Acute Pneumonia : A study investigating the effects of Cimicifugae Rhizoma highlighted this compound as one of the active components that inhibited inflammatory responses in lung epithelial cells induced by lipopolysaccharide (LPS). The compound was effective in reducing cytokine levels associated with acute pneumonia .

- UV Light Conversion Study : Research on feruloyl amides from Portulaca oleracea demonstrated the stability and conversion rates of this compound under UV light exposure. This study provided insights into the compound's structural integrity and potential applications in phototherapy .

Comparative Data Table

The following table summarizes key findings related to this compound compared to other feruloyl amides:

| Compound | Source | Key Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Datura metel | Anti-inflammatory | Inhibition of IL-6, TNF-α |

| N-trans-Feruloyltyramine | Portulaca oleracea | Antioxidant | Scavenging free radicals |

| N-cis-Feruloyl-3′-methoxytyramine | Various sources | Neuroprotective | Modulation of JAK/STAT3 signaling |

Mécanisme D'action

The mechanism of action of N-cis-Feruloyltyramine involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing diseases related to oxidative damage.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Cytotoxic Activity: It induces apoptosis in cancer cells through caspase-dependent pathways, leading to cell death.

Comparaison Avec Des Composés Similaires

N-cis-Feruloyltyramine is compared with other similar compounds such as:

N-trans-Feruloyltyramine: This isomer has similar biological activities but differs in its geometric configuration.

Secoisolariciresinol: Another phenolic compound with antioxidant properties, but with a different structural framework.

These comparisons highlight the unique properties of this compound, particularly its specific geometric configuration and its resulting biological activities.

Activité Biologique

n-cis-Feruloyltyramine is a phenolic amide derived from ferulic acid and tyramine. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

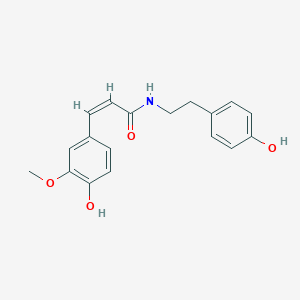

Chemical Structure

This compound has the molecular formula CHNO and features a phenolic structure that contributes to its biological effects. The compound can exist in both cis and trans configurations, with the cis form being of particular interest due to its unique properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that this compound effectively scavenges free radicals, which can help in reducing oxidative stress in cells. The antioxidant potential was assessed using various assays, including DPPH and ABTS radical scavenging tests, showing IC values comparable to well-known antioxidants.

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. For instance, treatment with this compound at concentrations of 10-100 µM resulted in a dose-dependent reduction of cytokine release, highlighting its potential as an anti-inflammatory agent .

Anticancer Properties

The anticancer effects of this compound have been investigated in several cancer cell lines. Notably, it demonstrated cytotoxic effects against HepG2 (liver cancer) and VA-13 (breast cancer) cells, with IC values of 5.3 µg/mL and 13.2 µg/mL respectively . Furthermore, it showed promise in reversing multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutics .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby preventing cellular damage.

- Anti-inflammatory Mechanism : It may inhibit nuclear factor kappa B (NF-κB) signaling pathways, leading to decreased expression of inflammatory mediators.

- Anticancer Mechanism : this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various feruloyl amides, including this compound. The results indicated that this compound had a higher radical scavenging ability than some standard antioxidants like ascorbic acid .

Study 2: Anti-inflammatory Effects in Macrophages

In another study, this compound was tested on RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The results showed a significant reduction in nitric oxide production and inflammatory cytokines at concentrations as low as 10 µM .

Comparative Analysis of Biological Activities

Propriétés

IUPAC Name |

(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNKDMSXVRADT-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\C(=O)NCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313914 | |

| Record name | N-cis-Feruloyl tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80510-09-4 | |

| Record name | N-cis-Feruloyl tyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80510-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080510094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-cis-Feruloyl tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cis-Feruloyltyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.